molecular formula C11H15ClN2O2S B1625400 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- CAS No. 203519-16-8

1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-

Cat. No.: B1625400
CAS No.: 203519-16-8
M. Wt: 274.77 g/mol
InChI Key: YYQLDNIWEVJMJZ-UHFFFAOYSA-N
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Description

1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- is a heterocyclic compound that contains a seven-membered ring with two nitrogen atomsThe presence of the 4-chlorophenylsulfonyl group enhances its biological activity, making it a valuable compound in various fields of research .

Chemical Reactions Analysis

1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- can be compared with other similar compounds such as:

The uniqueness of 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- lies in its specific substitution pattern and the presence of the 4-chlorophenylsulfonyl group, which enhances its biological activity and makes it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQLDNIWEVJMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469395
Record name 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203519-16-8
Record name 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 1-(4-chlorophenylsulphonyl)homopiperazine was prepared as follows. 4-Chlorophenylsulphonyl chloride (3.74 g) in dichloromethane (100 ml) was added slowly to a solution of homopiperazine (6.73 g) in dichloromethane (100 ml). The reaction was stood at room temperature overnight. The reaction was washed with water, dried (MgSO4) and the solvent removed in vacuo. The residue was triturated with 20% ether in hexane to give 1-(4-chlorophenylsulphonyl)homopiperazine (3.71 g); NMR (DMSOd6): 1.65 (m, 2H), 2.73 (m, 4H), 3.2-3.65 (m 4H), 7.7 (m, 2H), 7.8 (m, 2H).
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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